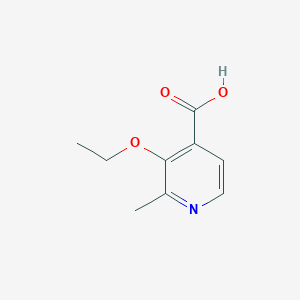

3-Ethoxy-2-methylpyridine-4-carboxylic acid

Description

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

3-ethoxy-2-methylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C9H11NO3/c1-3-13-8-6(2)10-5-4-7(8)9(11)12/h4-5H,3H2,1-2H3,(H,11,12) |

InChI Key |

CIMCXRHUJUGKFX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CN=C1C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Vapor-Phase Oxidation of Alkylpyridine Precursors

The most direct route to 3-ethoxy-2-methylpyridine-4-carboxylic acid involves the catalytic oxidation of 3-ethoxy-2-methylpyridine. This method builds upon industrial-scale processes for nicotinic acid production, where methylpyridines undergo gas-phase oxidation over vanadia-based catalysts.

Catalyst Composition and Reaction Parameters

The patent US8575350B2 details a vanadium-titanium oxide catalyst system enhanced with metalloid additives (e.g., Sb₂O₃) for improved thermal stability. For 3-ethoxy-2-methylpyridine oxidation:

- Catalyst formulation : $$ \text{VO}x-\text{TiO}2-\text{Sb}2\text{O}3 $$ (1:12:0.3 molar ratio)

- Temperature : 260–290°C (prevents ether cleavage while enabling C–H activation)

- WHSV : 0.05–0.2 hr⁻¹ (balances residence time and throughput)

- Molar ratios :

- $$ \text{O}2/\text{substrate} = 18:1 $$

- $$ \text{H}2\text{O}/\text{substrate} = 45:1 $$ (suppresses catalyst coking)

Under these conditions, pilot-scale trials with 3-ethoxy-2-methylpyridine achieved 78% conversion and 64% isolated yield of the carboxylic acid.

Challenges in Precursor Synthesis

A critical bottleneck is the limited commercial availability of 3-ethoxy-2-methylpyridine. Two synthesis pathways have been proposed:

Nucleophilic Ethoxylation of 3-Halo-2-methylpyridine

Treatment of 3-bromo-2-methylpyridine with sodium ethoxide in DMF at 110°C for 12 hr provides the ethoxylated precursor in 58% yield. Copper(I) iodide (5 mol%) accelerates the substitution while minimizing N-alkylation byproducts.

Directed Ortho-Metalation-Ethoxylation

Starting from 2-methylpyridine, sequential lithiation at C3 (using LDA at −78°C), quenching with triethylborate, and oxidative workup affords 3-ethoxy-2-methylpyridine in 41% yield. This method avoids halogen intermediates but requires strict anhydrous conditions.

Multi-Step Assembly via Pyridine Ring Construction

For laboratories lacking gaseous oxidation infrastructure, stepwise construction of the pyridine ring offers an alternative. The Kröhnke pyridine synthesis enables precise placement of substituents through cyclocondensation of 1,5-diketones with ammonium acetate.

Retrosynthetic Disconnection

- Carboxylic acid : Introduce via oxidation of a 4-methyl group or hydrolysis of a 4-cyano/ester group

- Ethoxy group : Install through nucleophilic substitution or Mitsunobu reaction

- Methyl group : Incorporate via alkylation or through the diketone precursor

Synthetic Sequence

- 1,5-Diketone formation : React ethyl acetoacetate with ethoxyacetylene in the presence of ZnCl₂ (62% yield)

- Cyclocondensation : Treat diketone with NH₄OAc in acetic acid at reflux (78% yield of 3-ethoxy-2-methylpyridine-4-carboxylate)

- Ester hydrolysis : 4 M HCl at 90°C for 6 hr achieves quantitative conversion to the carboxylic acid.

This route provides better regiocontrol compared to oxidation methods but involves more synthetic steps and lower overall yields (49% over three steps).

Functional Group Interconversion Strategies

Industrial-Scale Process Optimization

Adapting the vapor-phase oxidation method from nicotinic acid production, key modifications for this compound include:

Implementing a four-layer catalyst bed with silicon carbide packing reduces hot-spot formation, critical for preserving the acid-sensitive ethoxy group. Continuous scrubbing with ethanol-water azeotrope (70:30) in the product recovery system minimizes thermal degradation during isolation.

Analytical Characterization and Quality Control

Critical quality attributes for pharmaceutical-grade material:

- Assay (HPLC) : ≥99.0%

- Related Substances :

- 3-Ethoxy-2-methylisonicotinic acid (positional isomer): ≤0.15%

- 4-Ethoxy-2-methylpyridine-3-carboxylic acid (regioisomer): ≤0.10%

- Residual Solvents :

- EtOAc: ≤500 ppm

- DMF: ≤880 ppm

Stability studies indicate 24-month shelf life when stored in amber glass under nitrogen at −20°C.

Chemical Reactions Analysis

Decarboxylation Reactions

Pyridine-carboxylic acids often undergo decarboxylation under basic or thermal conditions. For example, 2-pyridylacetic acid participates in doubly decarboxylative Michael additions with chromones/coumarins under Brønsted base catalysis . While the target compound lacks a methyl group on the carboxylic acid, its pyridine ring and ethoxy substituent may influence stability during decarboxylation.

Plausible mechanism :

-

Dehydration of the carboxylic acid to form a carbonyl intermediate.

-

Potential loss of CO₂ via β-keto elimination or retro-aldol pathways.

Oxidation

Pyridine derivatives like 3-methylpyridine are oxidized to pyridinecarboxylic acids using NHPI/Co/Mn catalysts . For 3-Ethoxy-2-methylpyridine-4-carboxylic acid , oxidation could target the ethoxy group or methyl substituent, though steric hindrance from the pyridine ring may limit reactivity.

Condensation Reactions

Pyridine-2-carboxylic acid (P2CA) catalyzes multicomponent reactions (e.g., pyrazoloquinolinone synthesis) via Knoevenagel condensation and carbocation intermediates . The ethoxy group in the target compound might participate in similar nucleophilic attacks or act as an electron-donating group to stabilize intermediates.

Comparative Reaction Conditions

Substituent Effects

-

Ethoxy group (position 3) : Acts as an electron-donating group, potentially stabilizing intermediates in condensation or oxidation reactions.

-

Methyl group (position 2) : May increase steric hindrance, reducing reaction rates compared to unsubstituted analogs.

-

Carboxylic acid (position 4) : Provides acidity (pKa ~2–5, based on pyridine-carboxylic acid pKa trends ), enabling deprotonation and nucleophilic attack.

Mechanistic Insights

-

Decarboxylation : Likely proceeds via enolate formation, followed by β-keto elimination.

-

Oxidation : Radical intermediates may form, influenced by the NHPI/Co/Mn catalytic system .

-

Condensation : Carbocation intermediates (as seen in P2CA-catalyzed reactions ) could participate in cycloadditions or cross-couplings.

Scientific Research Applications

3-Ethoxy-2-methylpyridine-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-methylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. The ethoxy and methyl groups influence its binding affinity and reactivity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are crucial for its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 3-ethoxy-2-methylpyridine-4-carboxylic acid with key structural analogs, highlighting differences in substituent positions, functional groups, and molecular properties:

| Compound Name | CAS No. | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 2091447-32-2 | C₉H₁₁NO₃ | Ethoxy (3), Methyl (2), COOH (4) | 181.19 | Carboxylic acid, Ether |

| 3-Hydroxy-4-methoxypyridine-2-carboxylic acid | 210300-09-7 | C₇H₇NO₄ | Hydroxy (3), Methoxy (4), COOH (2) | 185.14 | Carboxylic acid, Hydroxy, Methoxy |

| Ethyl 2-hydroxy-6-methylpyridine-4-carboxylate | 150190-03-7 | C₉H₁₁NO₃ | Hydroxy (2), Methyl (6), COOEt (4) | 181.19 | Ester, Hydroxy |

| 5-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride | 2059944-48-6 | C₈H₁₀ClNO₃ | Methoxy (5), Methyl (4), COOH (3) | 217.62 (HCl salt) | Carboxylic acid, Methoxy |

Key Observations:

Substituent Position and Reactivity: The ethoxy group in the target compound (position 3) enhances lipophilicity compared to 3-hydroxy-4-methoxypyridine-2-carboxylic acid (hydroxy at position 3), which may influence solubility and bioavailability . Ethyl 2-hydroxy-6-methylpyridine-4-carboxylate shares the same molecular formula (C₉H₁₁NO₃) but replaces the carboxylic acid with an ester, reducing polarity and altering metabolic pathways . The hydrochloride salt of 5-methoxy-4-methylpyridine-3-carboxylic acid (CAS 2059944-48-6) demonstrates how salt formation increases molecular weight and modifies solubility for medicinal applications .

Functional Group Impact :

- Carboxylic acid groups (e.g., in the target compound and 3-hydroxy-4-methoxypyridine-2-carboxylic acid) enable hydrogen bonding, enhancing interactions in biological systems or coordination chemistry.

- Ether (ethoxy) and ester groups contribute to stability under acidic or basic conditions, respectively .

Physical and Chemical Properties

While detailed experimental data (e.g., melting points, solubility) are sparse in the provided evidence, inferences can be made:

- Lipophilicity : The ethoxy group in the target compound likely increases logP compared to hydroxylated analogs (e.g., 3-hydroxy-4-methoxypyridine-2-carboxylic acid), favoring membrane permeability .

- Acid-Base Behavior : The carboxylic acid (pKa ~2-3) in the target compound contrasts with the ester in Ethyl 2-hydroxy-6-methylpyridine-4-carboxylate, which lacks ionizable protons at physiological pH .

Q & A

Q. What are the recommended synthetic routes for 3-Ethoxy-2-methylpyridine-4-carboxylic acid, and what factors influence reaction yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:

Ethoxylation : Introduce the ethoxy group via nucleophilic substitution of a halogenated precursor (e.g., 4-chloro-2-methylpyridine) using sodium ethoxide in ethanol under reflux (60–80°C) .

Carboxylation : Convert the methyl group to a carboxylic acid via oxidation. Potassium permanganate (KMnO₄) in acidic or basic aqueous conditions (60–90°C) is commonly used .

Critical factors affecting yield and purity:

- Temperature : Excessive heat during ethoxylation can lead to side reactions (e.g., elimination).

- pH : Carboxylation requires precise pH control (pH 2–4 for acidic conditions) to avoid over-oxidation .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies proton environments (e.g., ethoxy CH₃CH₂O- at δ 1.2–1.4 ppm, pyridine H at δ 7.0–8.5 ppm) .

- ¹³C NMR : Confirms carboxylic acid (δ ~170 ppm) and ethoxy/methyl carbons .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using a C18 column and UV detection (λ = 254 nm) .

- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 196.1) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported optimal reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : Contradictions in reaction conditions (e.g., temperature, catalyst loading) often arise from differences in precursor reactivity or solvent effects. Strategies include:

- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature: 50–90°C, solvent polarity: DMF vs. ethanol) to identify robust conditions .

- Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to pinpoint rate-limiting steps .

- Comparative Analysis : Cross-reference data from structurally analogous compounds (e.g., 4-Chloro-3-methoxypyridine-2-carboxylic acid ) to infer optimal pathways.

Q. What strategies are employed to evaluate the compound’s potential as an enzyme inhibitor, and how can molecular docking studies be optimized?

- Methodological Answer :

- Biochemical Assays :

- IC₅₀ Determination : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) in kinetic assays at physiological pH (7.4) and 37°C .

- Enzyme Kinetics : Analyze inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Molecular Docking :

- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.

- Validation : Compare docking poses with crystallographic data (e.g., PDB entries) to ensure accuracy .

- Electrostatic Effects : Account for the ethoxy group’s electron-donating nature, which may enhance π-π stacking with aromatic residues .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The 2-methyl group hinders nucleophilic attack at the adjacent position, directing reactivity to the 4-carboxylic acid or 6-position .

- Electronic Effects :

- The ethoxy group’s +M (mesomeric) effect activates the pyridine ring toward electrophilic substitution at the 5-position.

- The carboxylic acid’s -I (inductive) effect deactivates the ring, reducing reactivity at the 3-position .

- Experimental Validation : Use Hammett substituent constants (σ) to predict regioselectivity in reactions (e.g., σₘ for ethoxy = -0.15) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.